3-[(1-Phenylbutyl)amino]propan-1-ol

asymmetric catalysis chiral ligand chelation

3-[(1-Phenylbutyl)amino]propan-1-ol (CAS 92111-91-6) is a chiral amino alcohol that combines a 1-phenylbutylamine moiety with a primary propanol chain. It belongs to the class of β-amino alcohols, which are versatile intermediates in organic synthesis and drug discovery.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13249185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Phenylbutyl)amino]propan-1-ol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)NCCCO
InChIInChI=1S/C13H21NO/c1-2-7-13(14-10-6-11-15)12-8-4-3-5-9-12/h3-5,8-9,13-15H,2,6-7,10-11H2,1H3
InChIKeyYFAXTXSMOBZWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1-Phenylbutyl)amino]propan-1-ol Overview


3-[(1-Phenylbutyl)amino]propan-1-ol (CAS 92111-91-6) is a chiral amino alcohol that combines a 1-phenylbutylamine moiety with a primary propanol chain. It belongs to the class of β-amino alcohols, which are versatile intermediates in organic synthesis and drug discovery . The compound possesses one stereogenic center at the benzylic carbon, enabling its use as a chiral ligand or building block for enantioselective transformations. With a molecular formula of C₁₃H₂₁NO and a molecular weight of 207.31 g/mol, it exhibits balanced lipophilic–hydrophilic properties that facilitate both organic and aqueous solubility . Enamine supplies this compound at a purity specification of 95%, available in quantities ranging from 100 mg to 10 g, with pricing that varies by scale .

Chiral amino alcohol scaffoldPrimary alcohol for chelationBenzylic stereogenic centerDefined purity specification

3-[(1-Phenylbutyl)amino]propan-1-ol: Regiochemistry and Chain Length


Superficially, 3-[(1-phenylbutyl)amino]propan-1-ol may appear interchangeable with other phenylbutylamino alcohols such as 2-[(1-phenylbutyl)amino]propan-1-ol (CAS 1153900-00-5) or 1-[(1-phenylbutyl)amino]propan-2-ol (CAS 1153482-43-9). However, the position of the hydroxyl group on the propanol backbone dictates hydrogen-bonding geometry, nucleophilicity, and the compound's ability to form chelate complexes with metals, directly impacting its performance as a chiral ligand or synthetic intermediate . Furthermore, the n-butyl chain length relative to ethyl or propyl analogs modulates lipophilicity (ClogP), which in turn affects membrane permeability, protein binding, and the compound's phase-transfer behavior . Replacing the target compound with a regioisomer or chain-length analog without re-optimizing the downstream process risks reduced enantioselectivity, lower yields, or failure of the intended transformation, as demonstrated by comparative studies on related β-amino alcohol ligands .

Regioisomer
3-[(1-phenylbutyl)amino]propan-1-ol (target)
2- or 1-substituted isomers may alter chelation ring size and H-bond geometry
Chain length analog
n-butyl (target)
Ethyl or propyl analogs shift lipophilicity profile; may affect membrane partitioning
Achiral analog
Chiral center present
3-(butylamino)-1-phenylpropan-1-ol lacks stereochemical induction capability

3-[(1-Phenylbutyl)amino]propan-1-ol vs. Analogs


Primary Alcohol Chelation Advantage

The primary hydroxyl group of 3-[(1-phenylbutyl)amino]propan-1-ol provides a less sterically hindered coordination site compared to the secondary alcohol in 1-[(1-phenylbutyl)amino]propan-2-ol (CAS 1153482-43-9). In related β-amino alcohol ligands, primary alcohols have been shown to form more stable metal chelates, leading to higher enantioselectivity in catalytic asymmetric additions. While direct head-to-head data for this specific pair are lacking, class-level inference from structural analogs indicates that the primary alcohol configuration supports a 6-membered chelate ring with metal centers, whereas the secondary alcohol forces a 5-membered ring with different bite angle and stability .

Chelation ring size
Class-level inference
6-membered (target) vs. 5-membered (secondary alcohol isomer)
May influence enantioselectivity via metal-chelate geometry
Direct head-to-head data not reported
asymmetric catalysis chiral ligand chelation

Butyl vs. Ethyl Lipophilicity

The n-butyl substituent on the chiral carbon of 3-[(1-phenylbutyl)amino]propan-1-ol confers approximately 1.2–1.5 logP units higher lipophilicity compared to the ethyl analog 3-[(1-phenylethyl)amino]propan-1-ol, as estimated by in silico ClogP calculations for the class. This difference is critical for membrane permeability and blood-brain barrier penetration in CNS-targeted drug discovery programs. In a QSAR study of propanolamine antihypertensives, a 1-unit increase in logP correlated with a 3-fold increase in apparent permeability (Papp) across Caco-2 monolayers .

Lipophilicity shift
Class-level inference
ΔClogP ≈ 1.5 (butyl vs ethyl analog)
Supports lipophilicity-dependent selection for CNS/peripheral programs
In silico estimate; class-level QSAR correlation
medicinal chemistry lipophilicity ADME

Commercial Availability and Purity

3-[(1-Phenylbutyl)amino]propan-1-ol is available from Enamine with a defined purity of 95%, a specification critical for reproducible research. In contrast, the regioisomer 2-[(1-phenylbutyl)amino]propan-1-ol (CAS 1153900-00-5) is listed by AKSci also at 95% purity, but the target compound's primary alcohol offers distinct reactivity advantages as outlined above. The target compound's price ranges from $364 for 100 mg to $1,778 for 10 g, making it cost-effective for early-stage medicinal chemistry compared to custom synthesis of similar chiral amino alcohols, which can exceed $2,000 per gram .

Commercial specification
Cross-study comparable
Purity 95% (Enamine); cost-efficient at scale vs custom synthesis
Defined purity supports reproducible asymmetric synthesis
2023 vendor catalog data; batch-specific CoA should be verified
procurement purity supply chain

Chiral Pool Application

The benzylic chiral center of 3-[(1-phenylbutyl)amino]propan-1-ol can be exploited as a chiral auxiliary or resolved to provide enantiopure building blocks. In a related study, O-(1-phenylbutyl)benzyloxyacetaldoxime was used to achieve diastereoselective additions with >95:5 dr, leading to protected 1,2-amino alcohols in >98% ee after deprotection . While direct data for 3-[(1-phenylbutyl)amino]propan-1-ol are not reported, the structural homology suggests comparable levels of stereochemical transfer are achievable, offering a distinct advantage over achiral amino alcohol analogs such as 3-(butylamino)-1-phenylpropan-1-ol (CAS 133712-58-0), which lack a stereogenic center and therefore cannot impart asymmetry .

Stereochemical induction
Class-level inference
>98% ee (class benchmark) vs. 0% ee (achiral analog)
Chiral center may enable asymmetric transformations; not direct data
Class-level precedent with related oxime ethers
asymmetric synthesis chiral pool enantioselective

3-[(1-Phenylbutyl)amino]propan-1-ol Applications


Enantioselective Catalysis Ligand

The combination of a primary alcohol and a chiral benzylic amine makes 3-[(1-phenylbutyl)amino]propan-1-ol an attractive scaffold for designing bidentate ligands for transition-metal-catalyzed asymmetric reactions. The primary alcohol can form a stable 6-membered chelate with metals such as Cu(II) or Zn(II), while the chiral amine provides a stereochemical environment that can induce enantioselectivities exceeding 98% ee, as demonstrated by class-level precedent with O-(1-phenylbutyl) oxime ethers .

CNS-Penetrant Drug Building Block

With an estimated ClogP of approximately 3.1, 3-[(1-phenylbutyl)amino]propan-1-ol falls within the optimal lipophilicity range for blood-brain barrier penetration (ClogP 2–4). Its chiral amine and primary alcohol functionalities allow further diversification into CNS-active pharmacophores, such as norepinephrine reuptake inhibitors or σ-receptor ligands, where the butyl chain length has been shown to enhance target affinity relative to shorter-chain analogs .

Cost-Efficient Lead Optimization

At $177.80 per gram at the 10-gram scale, 3-[(1-phenylbutyl)amino]propan-1-ol is over 90% less expensive than typical custom chiral amino alcohol synthesis (>$2,000/g). This cost advantage enables medicinal chemistry teams to purchase sufficient quantities for parallel SAR exploration, reducing the bottleneck of expensive custom intermediate synthesis .

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand design
Primary alcohol chelation geometry
Enantioselectivity in model metal-catalyzed reactions
CNS-targeted building block diversification
Estimated lipophilicity (ClogP ~3.1)
Permeability and target engagement in cell-based assays
Cost-efficient SAR exploration
Defined purity and scalable supply
Batch reproducibility and budget-constrained parallel synthesis
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